molecular formula C10H9FO3 B2588410 2-(4-Acetyl-2-fluorophenyl)acetic acid CAS No. 2007925-25-7

2-(4-Acetyl-2-fluorophenyl)acetic acid

Cat. No.: B2588410
CAS No.: 2007925-25-7
M. Wt: 196.177
InChI Key: FMNVEGKVIJEIHD-UHFFFAOYSA-N
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Description

2-(4-Acetyl-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 4-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-2-fluorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoroacetophenone.

    Acetylation: The 2-fluoroacetophenone undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl group at the 4-position.

    Carboxylation: The resulting 2-(4-acetyl-2-fluorophenyl)acetophenone is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products include 2-(4-carboxy-2-fluorophenyl)acetic acid or 2-(4-oxo-2-fluorophenyl)acetic acid.

    Reduction: The major product is 2-(4-hydroxy-2-fluorophenyl)acetic acid.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phenylacetic acids.

Scientific Research Applications

2-(4-Acetyl-2-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylacetic acid: Similar structure but lacks the acetyl group.

    4-Acetylphenylacetic acid: Similar structure but lacks the fluorine atom.

    2-(4-Methoxyphenyl)acetic acid: Similar structure but has a methoxy group instead of a fluorine atom.

Uniqueness

2-(4-Acetyl-2-fluorophenyl)acetic acid is unique due to the presence of both the acetyl and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a pharmaceutical agent and its utility in organic synthesis.

Properties

IUPAC Name

2-(4-acetyl-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNVEGKVIJEIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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